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Compound of Interest

5-bromo-N-cyclopropylpyridin-2-
Compound Name:
amine

Cat. No.: B1285421

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
5-bromo-N-cyclopropylpyridin-2-amine, a key intermediate in pharmaceutical research and
development. This document is intended for researchers, scientists, and drug development
professionals, offering a centralized resource for its spectral data and the methodologies for
their acquisition.

Introduction

5-bromo-N-cyclopropylpyridin-2-amine (CAS No. 885266-96-6) is a substituted
aminopyridine derivative.[1] Understanding its structural and electronic properties through
spectroscopic analysis is crucial for its application in synthetic chemistry and drug design. This
guide presents a summary of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for 5-bromo-N-
cyclopropylpyridin-2-amine, the following data tables are based on established spectroscopic
principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 5-bromo-N-cyclopropylpyridin-2-amine

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.0 d 1H H-6 (Pyridine)
~7.5 dd 1H H-4 (Pyridine)
~6.5 d 1H H-3 (Pyridine)
~5.5 brs 1H N-H
~2.6 m 1H CH (Cyclopropyl)
~0.8 m 2H CHz (Cyclopropyl)
~0.5 m 2H CHz (Cyclopropyl)

Table 2: Predicted 3C NMR Spectroscopic Data for 5-bromo-N-cyclopropylpyridin-2-amine

Chemical Shift (6, ppm)

Assignment

~158 C-2 (Pyridine)
~148 C-6 (Pyridine)
~140 C-4 (Pyridine)
~110 C-3 (Pyridine)
~108 C-5 (Pyridine)
~24 CH (Cyclopropyl)
~7 CH2 (Cyclopropyl)

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. For a
secondary aromatic amine like 5-bromo-N-cyclopropylpyridin-2-amine, characteristic
absorption bands are expected.[2]

Table 3: Predicted IR Absorption Bands for 5-bromo-N-cyclopropylpyridin-2-amine

Wavenumber (cm~?) Intensity Assignment

3400-3300 Medium N-H stretch

3100-3000 Medium-Weak Aromatic C-H stretch

2950-2850 Medium-Weak Aliphatic C-H stretch
(cyclopropyl)

~1600 Strong C=C stretch (aromatic ring)

~1500 Strong C=N stretch (aromatic ring)

1335-1250 Strong Aromatic C-N stretch

910-665 Strong, Broad N-H wag

Below 800 Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of
a compound. The presence of a bromine atom will result in a characteristic isotopic pattern
("°Br and 81Br are in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 5-bromo-N-cyclopropylpyridin-2-amine

miz Interpretation

[M]* (Molecular ion peak, showing bromine

213/215 .

isotope pattern)
134 [M - Br]*
106 [M - Br - C2H4]*
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.
Methodology:

o Sample Preparation: Dissolve 10-20 mg of 5-bromo-N-cyclopropylpyridin-2-amine in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry NMR
tube.[3] Ensure the sample is fully dissolved.

e Instrument Setup: The spectra should be recorded on a 400 MHz or 500 MHz NMR
spectrometer.[4]

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of
scans should be co-added to achieve an adequate signal-to-noise ratio.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to the *H NMR spectrum.

o Data Processing: Process the raw data (Free Induction Decay) using appropriate software.
This includes Fourier transformation, phase correction, and baseline correction. Chemical
shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.
Methodology (Attenuated Total Reflectance - ATR):

 Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry.
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o Background Scan: Record a background spectrum of the empty ATR accessory.

o Sample Application: Place a small amount of solid 5-bromo-N-cyclopropylpyridin-2-amine
onto the center of the ATR crystal.

» Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to
ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm~1.
Typically, 16-32 scans are co-added.[5]

o Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron lonization - EI):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples. The sample is then vaporized in the
ion source.[6]

 lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.[7]

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[8]

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationships between the different techniques.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 5-bromo-N-cyclopropylpyridin-2-amine.
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Integration of Spectroscopic Data
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Caption: Interrelationship of spectroscopic data for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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